molecular formula C14H12ClNO2 B8758247 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one

1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one

Cat. No. B8758247
M. Wt: 261.70 g/mol
InChI Key: BAZVCUKGXCALRS-UHFFFAOYSA-N
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Patent
US07026336B1

Procedure details

4-Picoline (16.9 ml, 0.174 mol) was added dropwise to a stirred solution of lithium di-isopropylamide (110 ml, 0.22 mol, 2M solution in heptane, ethylbenzene, tetrahydrofuran) in dry tetrahydrofuran (150 ml) at −78° C. After stirring at −78° C. for 15 min a solution of the product of Step 1 (40.0 g, 0.174 mol) in tetrahydrofuran (100 ml) was added dropwise and the reaction allowed to warm to room temperature over 3 hours. The solution was then cooled in ice, saturated ammonium chloride solution added and the aqueous mixture extracted with ethyl acetate. The combined organic extracts were then washed with brine, dried over anhydrous magnesium sulphate, filtered and concentrated at reduced pressure. The resulting gum was triturated with cold diethyl ether/hexane (1:1, 300 ml) and the solid collected to give the title compound as a pale yellow solid (29 g, 64%); MS(ES+) m/e 262/264 [M+H]+.
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
product
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
N1C=CC(C)=CC=1.C([N-]C(C)C)(C)C.[Li+].C(OC(=O)NCC(C1N[C:29]([C:41]2[CH:46]=[CH:45][N:44]=[CH:43][CH:42]=2)=[C:30]([C:32]2[CH:37]=[CH:36][C:35]([Cl:38])=[C:34]([O:39][CH3:40])[CH:33]=2)N=1)(C)C)(C)(C)C.[Cl-].[NH4+].[O:50]1CCCC1>>[Cl:38][C:35]1[CH:36]=[CH:37][C:32]([C:30](=[O:50])[CH2:29][C:41]2[CH:46]=[CH:45][N:44]=[CH:43][CH:42]=2)=[CH:33][C:34]=1[O:39][CH3:40] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
16.9 mL
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
product
Quantity
40 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(C)(C)C=1NC(=C(N1)C1=CC(=C(C=C1)Cl)OC)C1=CC=NC=C1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled in ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting gum was triturated with cold diethyl ether/hexane (1:1, 300 ml)
CUSTOM
Type
CUSTOM
Details
the solid collected

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(CC1=CC=NC=C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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